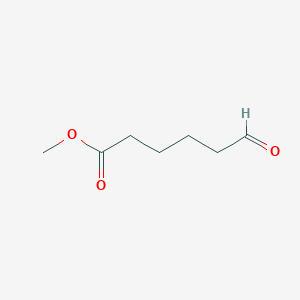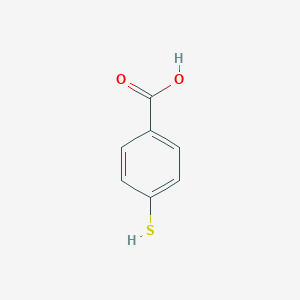
Methyl 6-oxohexanoate
Descripción general
Descripción
It is a colorless liquid with a special fragrance and is soluble in some organic solvents such as alcohols and ether solvents, but insoluble in water . This compound is used in various applications, including chemical synthesis, fragrances, and cosmetics.
Métodos De Preparación
Methyl 6-oxohexanoate can be synthesized through several methods:
Esterification Reaction: One common method involves the esterification of 6-oxohexanoic acid with methanol.
Acylation Reaction: Another method involves the acylation of methanol with 6-oxohexanoic acid.
Ozonolysis of Cyclohexene: A more complex method involves the ozonolysis of cyclohexene followed by methanolysis and oxidation.
Análisis De Reacciones Químicas
Methyl 6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
Methyl 6-oxohexanoate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: In biological research, it is used to study enzyme-catalyzed reactions and metabolic pathways involving esters and ketones.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and formulation.
Industry: this compound is used in the fragrance and flavor manufacturing industry due to its special fragrance.
Mecanismo De Acción
The mechanism of action of methyl 6-oxohexanoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification, acylation, and other reactions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of esters, leading to the formation of carboxylic acids and alcohols. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 6-oxohexanoate can be compared with other similar compounds, such as:
Methyl 5-formylvalerate: This compound has a similar structure but with a formyl group instead of a ketone group. It is used in similar applications but may have different reactivity and properties.
Methyl adipaldehydate: Another similar compound, which has an aldehyde group instead of a ketone group.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
IUPAC Name |
methyl 6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNFXHCDOASWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216723 | |
| Record name | Methyl 5-formylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-36-0 | |
| Record name | Methyl 6-oxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formylvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-formylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing Methyl 6-oxohexanoate?
A1: this compound can be efficiently synthesized from readily available starting materials like cyclohexene. [, , ] A common approach involves a tandem ozonolysis, methanolysis, and hydrolysis process starting from cyclohexanone enol acetate. [] This method offers a practical and scalable route to obtain gram quantities of the desired compound.
Q2: How is this compound utilized in the synthesis of more complex molecules?
A2: this compound serves as a key building block in the multi-step synthesis of natural products like dihydropipercide and pipercide, insecticidal isobutylamide derivatives found in Piper Nigrum L. [] Its structure, particularly the terminal methyl ester and ketone functionalities, makes it amenable to further chemical transformations, such as Wittig reactions and chain extension reactions, enabling the construction of more elaborate molecules. [] For instance, it acts as a precursor for synthesizing deuterated methyl 9,15-octadecadienoate and methyl 9,12,15-octadecatrienoate geometric isomers, important compounds in lipid chemistry research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














